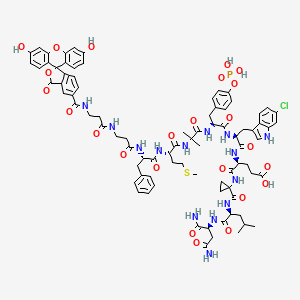
5-Fam-pmdm6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 5-Fam-pmdm6 involves the conjugation of a fluorescent dye, 5-carboxyfluorescein (5-FAM), to a peptide sequence. The peptide sequence includes β-alanine, phenylalanine, methionine, α-aminoisobutyric acid, phosphorylated tyrosine, 6-chloro-DL-tryptophan, glutamic acid, 1-amino-cyclopropanecarboxylic acid, leucine, and asparagine . The synthetic route typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. Industrial production methods may involve large-scale SPPS and subsequent purification steps such as high-performance liquid chromatography (HPLC) to achieve high purity .
Análisis De Reacciones Químicas
5-Fam-pmdm6 can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide sequence can be oxidized to methionine sulfoxide under oxidative conditions.
Reduction: The disulfide bonds, if present, can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The fluorescent dye can be substituted with other fluorophores to modify the probe’s properties
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like DTT for reduction, and various fluorophores for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Fam-pmdm6 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various binding assays to study protein-protein interactions.
Biology: Employed in cellular imaging to visualize the localization and dynamics of proteins within cells.
Medicine: Utilized in cancer research to study the interaction between MDM2 and p53, which is crucial for understanding tumorigenesis and developing anti-cancer therapies
Industry: Applied in the development of diagnostic tools and assays for detecting specific biomolecules
Mecanismo De Acción
The mechanism of action of 5-Fam-pmdm6 involves its binding to the MDM2 protein. MDM2 is an E3 ubiquitin-protein ligase that negatively regulates the p53 tumor suppressor protein. By binding to MDM2, this compound can inhibit the interaction between MDM2 and p53, thereby stabilizing p53 and promoting its tumor suppressor functions . The fluorescent label allows for the visualization and quantification of this interaction in various assays.
Comparación Con Compuestos Similares
5-Fam-pmdm6 can be compared with other similar fluorescent-labeled peptides used in MDM2-binding assays. Some similar compounds include:
PMDM6: A non-fluorescent version of this compound used in similar assays.
5-FAM-p53: Another fluorescent-labeled peptide that binds to MDM2 but has a different peptide sequence.
FITC-pmdm6: A peptide similar to this compound but labeled with fluorescein isothiocyanate (FITC) instead of 5-FAM
The uniqueness of this compound lies in its specific peptide sequence and the use of 5-FAM as the fluorescent label, which provides distinct spectral properties and binding characteristics .
Propiedades
Fórmula molecular |
C84H96ClN14O24PS |
|---|---|
Peso molecular |
1784.2 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-3-(6-chloro-1H-indol-3-yl)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[3-[3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]propanoylamino]propanoylamino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-2-methylpropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]propanoyl]amino]-5-[[1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]cyclopropyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C84H96ClN14O24PS/c1-43(2)33-61(73(109)94-60(71(87)107)41-67(86)102)97-81(117)83(28-29-83)99-78(114)57(23-24-70(105)106)92-76(112)64(37-47-42-90-59-38-48(85)14-19-52(47)59)95-75(111)63(35-45-11-17-51(18-12-45)123-124(118,119)120)96-80(116)82(3,4)98-77(113)58(27-32-125-5)93-74(110)62(34-44-9-7-6-8-10-44)91-69(104)26-30-88-68(103)25-31-89-72(108)46-13-20-54-53(36-46)79(115)122-84(54)55-21-15-49(100)39-65(55)121-66-40-50(101)16-22-56(66)84/h6-22,36,38-40,42-43,57-58,60-64,90,100-101H,23-35,37,41H2,1-5H3,(H2,86,102)(H2,87,107)(H,88,103)(H,89,108)(H,91,104)(H,92,112)(H,93,110)(H,94,109)(H,95,111)(H,96,116)(H,97,117)(H,98,113)(H,99,114)(H,105,106)(H2,118,119,120)/t57-,58-,60-,61-,62-,63-,64-/m0/s1 |
Clave InChI |
SOJWFPRRLDTYFP-XYVYTFQOSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)C1(CC1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CNC3=C2C=CC(=C3)Cl)NC(=O)[C@H](CC4=CC=C(C=C4)OP(=O)(O)O)NC(=O)C(C)(C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CCNC(=O)CCNC(=O)C6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C1(CC1)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=C2C=CC(=C3)Cl)NC(=O)C(CC4=CC=C(C=C4)OP(=O)(O)O)NC(=O)C(C)(C)NC(=O)C(CCSC)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCNC(=O)CCNC(=O)C6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


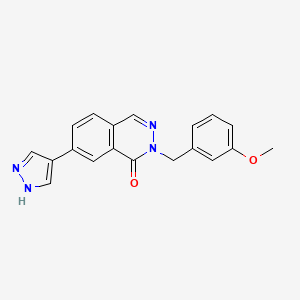

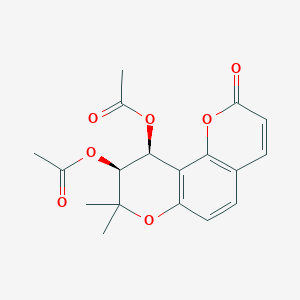

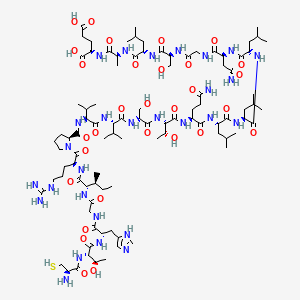
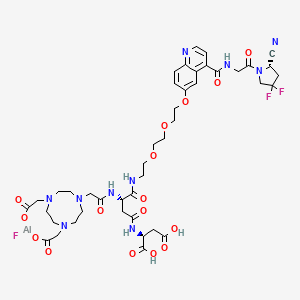
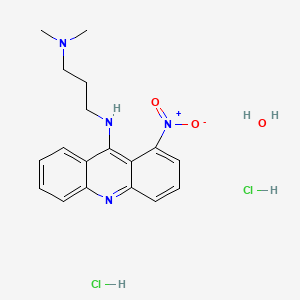
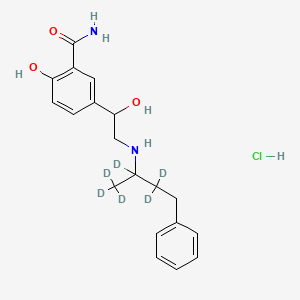
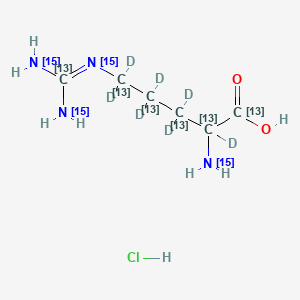
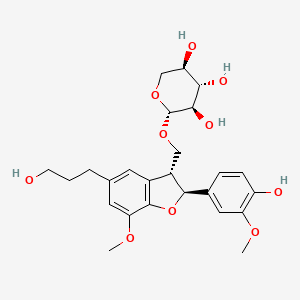
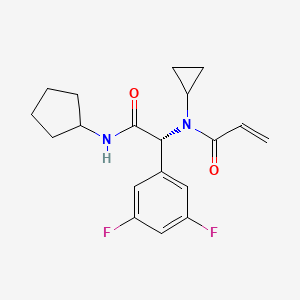
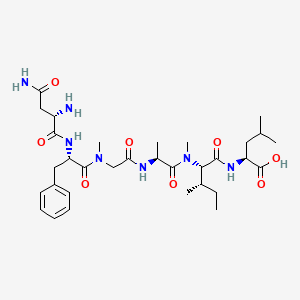

![2,4-dichloro-6-[(E)-[[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B15137287.png)
